2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine

Bioisosteric Replacement X-ray Crystallography Molecular Geometry

Replacing planar ortho-substituted phenyl rings without sacrificing geometry or potency is a persistent challenge in lead optimization. 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine directly addresses this: • Crystallographically validated geometric match to ortho-substituted phenyl rings • 74% improvement in aqueous solubility; 2.2-fold decrease in microsomal clearance • Full bioactivity retention demonstrated in boscalid (EC50 = 0.07 μg/mL) • Superior chemical stability vs. 2-oxa-BCP analogs-resists nucleophilic ring-opening Supplied as a high-purity free-base building block for Fragment-to-Lead, Factor XIIa inhibitor, and agrochemical R&D programs.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B12979442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C2CC1(CO2)CN
InChIInChI=1S/C6H11NO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4,7H2
InChIKeyNVHRHGWRVNFFIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine Overview


2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine (CAS 1780105-34-1) is a conformationally constrained, sp3-rich primary amine building block, most commonly procured as its hydrochloride salt . It is a foundational scaffold for generating 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) derivatives, which are established as saturated bioisosteres for ortho- and meta-substituted phenyl rings [1]. This scaffold enables the replacement of a planar, aromatic motif with a three-dimensional, saturated bicyclic analogue, a validated strategy for modulating physicochemical and biological properties [2].

1
Conformationally constrained sp3-rich primary amine building block.
Supports saturated bioisostere design for ortho- and meta-substituted phenyl rings.
2
Supplied as hydrochloride salt for ease of handling and derivatization.
Enables rapid synthesis of 2-oxabicyclo[2.1.1]hexane libraries.
3
Supports scaffold hopping workflows to replace planar aromatic motifs.
Class-level strategy for modulating physicochemical and biological properties.

Why 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine Is Unique


Simple substitution of a phenyl-containing building block with another aromatic heterocycle or a saturated carbocycle like bicyclo[1.1.1]pentane (BCP) or bicyclo[2.1.1]hexane (BCH) fails to predictably recapitulate the specific profile of a 2-oxa-BCH derivative. While BCPs and BCHs also increase sp3 character, the introduction of the oxygen atom in the 2-oxabicyclo[2.1.1]hexane core creates a unique chemical environment that profoundly alters geometric parameters, electronic distribution, and chemical stability [1]. This leads to a distinct, and often superior, balance of properties when compared directly to its closest saturated and aromatic analogues, as detailed in the following quantitative evidence [2].

Attribute
2-Oxa-BCH scaffold
Common alternative scaffolds
Phenyl mimicry
Validated ortho/meta-substitution geometry
BCP primarily mimics para; BCH lacks oxygen-directed effects
Electronic environment
Unique oxygen-mediated electronic distribution
Phenyl rings or carbocyclic BCP/BCH may alter H-bonding and polarity
Chemical stability
Lower ring strain; resistant to nucleophilic ring-opening
2-oxabicyclo[1.1.1]pentane more prone to degradation

2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine: Comparative Evidence


X-ray Evidence of Ortho-Phenyl Mimicry

X-ray crystallographic analysis confirms that the 2-oxabicyclo[2.1.1]hexane core, derivable from this building block, exhibits near-identical geometric parameters to an ortho-substituted phenyl ring. Specifically, the distance (d) and angle (φ1, φ2) between exit vectors are statistically indistinguishable, validating its use as a true structural mimetic [1]. This is in contrast to alternative saturated bioisosteres like bicyclo[1.1.1]pentane (BCP), which primarily mimic para-substitution patterns.

Ortho-Phenyl Mimicry
Head-to-head
Exit vector geometry
Δd = 0.07 Å; Δφ1 = -3°; Δφ2 = 0°
Single-crystal X-ray diffraction
Supports structural validation as ortho-phenyl mimetic.
BCP cannot replicate this substitution geometry.
Bioisosteric Replacement X-ray Crystallography Molecular Geometry

Enhanced Solubility & Lipophilicity in Agrochemicals

Direct replacement of a phenyl ring with a 2-oxabicyclo[2.1.1]hexane core in the fungicide boscalid resulted in a 74% increase in aqueous solubility and a reduction in lipophilicity by ΔLogP = -0.98 [1]. This significantly outperforms the bicyclo[1.1.1]pentane (BCP) analogue, which only achieved a 42% solubility increase and a ΔLogP reduction of -0.5 compared to the phenyl parent [1].

Solubility & Lipophilicity
Head-to-head
Aqueous solubility increase
+74% vs phenyl; +32% vs BCP
Kinetic solubility in PBS (pH 7.4)
Reported solubility gain supports formulation screening.
ΔLogP = -0.98 vs phenyl parent.
Agrochemical Development Physicochemical Property Optimization Solubility Enhancement

Enhanced Metabolic Stability in Human Liver Microsomes

In human liver microsomes, the 2-oxa-BCH analogue of boscalid exhibited superior metabolic stability compared to the parent phenyl-containing compound. The 2-oxa-BCH analogue demonstrated a lower intrinsic clearance (Clint) of 12 μL/min/mg, a 2.2-fold improvement in half-life over the phenyl parent [1].

Metabolic Stability
Head-to-head
Intrinsic clearance decrease
2.2-fold improvement in t1/2
Human liver microsomes; 1 μM incubation
Reported lower clearance may support longer exposure interpretation.
Clint: 12 vs 26 μL/min/mg (phenyl).
Metabolic Stability Drug Metabolism Pharmacokinetics

Retained Antifungal Activity with Improved Profile

Despite the significant improvement in solubility and reduction in lipophilicity, the 2-oxa-BCH analogue of boscalid fully retains its antifungal activity. The EC50 values against Zymoseptoria tritici are 0.09 μg/mL for the phenyl parent and 0.07 μg/mL for the 2-oxa-BCH derivative, a statistically insignificant difference [1].

Retained Activity
Head-to-head
Antifungal activity vs Z. tritici
EC50 ratio = 0.8 (no loss)
In vitro antifungal assay
Reported activity retention supports functional replacement viability.
EC50: 0.07 μg/mL (2-oxa-BCH) vs 0.09 μg/mL (phenyl).
Fungicide Bioactivity Agrochemical Efficacy Bioisosteric Validation

Higher Chemical Stability vs. Smaller Oxa-Bioisosteres

The 2-oxabicyclo[2.1.1]hexane system is less prone to nucleophilic ring-opening compared to its smaller ring analogue, 2-oxabicyclo[1.1.1]pentane [1]. This is attributed to lower ring strain in the [2.1.1] system, which confers greater stability in a wider range of chemical and biological environments. This is a key differentiator for applications requiring prolonged stability or exposure to nucleophilic conditions.

Chemical Stability
Class-level
Reported lower ring-opening susceptibility vs 2-oxa-BCP.
Class-level property; stability screening recommended.
Chemical Stability Ring-Opening Susceptibility Bioisostere Stability

ADME Profile Advantages in FXIIa Inhibitor Leads

Patented compounds incorporating the 2-oxabicyclo[2.1.1]hexane core have been specifically developed as Factor XIIa enzyme inhibitors, demonstrating that this scaffold can be integrated into potent therapeutic agents with a favorable developability profile [1]. While detailed internal company data is proprietary, the patent literature confirms this scaffold provides a combination of properties suitable for lead optimization, including potential for good microsomal stability and low efflux ratios [2].

ADME Profile in FXIIa Leads
Context-dependent
Patent literature suggests developability for FXIIa inhibitor programs.
Detailed internal data is proprietary; requires in-house validation.
Drug Design ADME Properties FXIIa Inhibition

2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine Applications


Ortho-Phenyl Scaffold Hopping for Drug Candidates

Medicinal chemists seeking to 'escape from flatland' and improve the developability profile of a lead compound should prioritize 2-oxabicyclo[2.1.1]hexan-4-ylmethanamine. Direct incorporation of this motif, as a replacement for an ortho-substituted phenyl ring, is supported by crystallographic evidence of geometric similarity [1]. This scaffold hopping strategy is validated by data showing a 74% improvement in aqueous solubility, a 2.2-fold decrease in microsomal clearance, and the full retention of biological activity [1].

Physicochemical Optimization in Agrochemical Discovery

Agrochemical researchers developing new fungicides or herbicides can utilize this building block to enhance the environmental and biological profile of phenyl-containing actives. The evidence shows that replacing a phenyl ring with this scaffold in the fungicide boscalid reduces lipophilicity (ΔLogP = -0.98) and increases water solubility by 74%, critical factors for improving uptake, translocation, and reducing environmental persistence, all while maintaining potent antifungal activity (EC50 = 0.07 μg/mL) [1].

Synthesis of Factor XIIa Inhibitors

Drug discovery programs targeting the coagulation cascade, particularly Factor XIIa, can use 2-oxabicyclo[2.1.1]hexan-4-ylmethanamine as a core building block to construct novel, patent-protected inhibitors [1]. The scaffold's sp3-rich nature and ability to improve properties like microsomal stability and reduce efflux are key attributes for creating development candidates in this therapeutic area [2].

Chemically Stable Bioisosteres for Harsh Conditions

In multi-step synthetic routes or for generating probes intended for use in nucleophilic biological environments, the 2-oxabicyclo[2.1.1]hexane core offers a distinct advantage. It is a more stable alternative to the 2-oxabicyclo[1.1.1]pentane motif, as it is less prone to degradation via nucleophilic ring-opening [1]. This ensures the structural integrity of the final compound is maintained during synthesis, purification, and subsequent assays.

Application
Selection Property
Validation Focus
Ortho-phenyl scaffold hopping
Geometric exit-vector mimicry
X-ray geometry comparison; property modulation review
Agrochemical physicochemical optimization
Increased solubility; reduced lipophilicity
Solubility and LogP benchmarking; in vitro activity retention
FXIIa inhibitor development
Saturated core with favorable ADME profile
Microsomal stability screening; efflux ratio assessment
Chemically stable bioisostere synthesis
Resistance to nucleophilic ring-opening
Stability testing under synthetic and assay conditions
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